NF 86II sulfate
Description
NF 86II sulfate is a chemical compound with the CAS registry number 123997-73-9 . Limited publicly available data exists on its molecular formula, molecular weight, physicochemical properties, or specific applications. The compound is referenced in specialized chemical databases, but critical details such as synthesis pathways, solubility, and stability remain undocumented in open-access literature.
Properties
CAS No. |
132702-93-3 |
|---|---|
Molecular Formula |
C13H14O4 |
Synonyms |
NF 86II sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Due to the scarcity of data on NF 86II sulfate, comparisons are drawn with structurally or functionally related sulfated compounds. Below is an analysis of key similarities and differences:
Structural and Functional Analogues
Sulfathiazole Sodium
- CAS No.: 144-74-1
- Molecular Formula : C₉H₈N₃NaO₂S₂
- Applications : A sulfonamide antibiotic used historically for bacterial infections. Unlike this compound, its mechanism involves inhibition of dihydropteroate synthase in folate synthesis .
- Key Difference : Sulfathiazole sodium has well-documented antimicrobial activity, whereas this compound’s biological or therapeutic roles remain unverified.
Sulfosalicylic Acid
- CAS No.: 97-05-2
- Molecular Formula : C₆H₃(COOH)(OH)(SO₃H)·2H₂O
- Applications: Utilized in protein precipitation assays and as a reagent in diagnostic kits. Its sulfonic acid group enables strong acidic properties, distinguishing it from this compound .
OM-86II (Unrelated but Potentially Confounded Compound)
- CAS No.: Not explicitly provided (possibly distinct from NF 86II).
- Applications : Demonstrated anti-inflammatory and anti-tumor effects in preclinical breast cancer models when combined with an anti-MUC1 antibody. It reduces MMP-2, MMP-9, and TNF-α levels .
- Key Difference: OM-86II is explicitly linked to octahydropyrazino[2,1-a:5,4-a']diisoquinoline derivatives, suggesting a distinct chemical class from this compound. The "86II" suffix may indicate a series identifier, but structural homology is unconfirmed.
Mechanistic and Therapeutic Comparisons
| Compound | Biological Activity | Molecular Targets | Therapeutic Potential |
|---|---|---|---|
| This compound | Unknown; insufficient data | Not identified | Not established |
| Sulfathiazole | Antibacterial | Dihydropteroate synthase | Treating bacterial infections |
| OM-86II | Anti-inflammatory, anti-tumor | MMPs, TNF-α, mTOR | Breast cancer (preclinical) |
Limitations in Comparative Analysis
- Data Scarcity : this compound lacks peer-reviewed studies on its structure, efficacy, or toxicity.
- Nomenclature Ambiguity: The similarity in naming (e.g., "86II" in OM-86II vs.
- Chemical Class: Sulfated compounds vary widely in function; this compound cannot be assumed to share properties with other sulfonamides or sulfonic acids without experimental validation.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing NF 86II sulfate with high purity?
- Methodological Answer : Synthesis should involve stepwise optimization of reaction conditions (e.g., solvent selection, temperature, stoichiometry). Purification techniques such as recrystallization or column chromatography must be documented in detail, including solvent systems and retention factors. Characterization via NMR (¹H/¹³C), mass spectrometry, and elemental analysis is critical to confirm purity and structure. Experimental protocols must adhere to reproducibility standards, as outlined in academic guidelines for reporting synthetic procedures .
Q. How should researchers characterize the structural and functional properties of this compound?
- Methodological Answer : Utilize a combination of spectroscopic (FT-IR for functional groups, UV-Vis for electronic transitions) and crystallographic methods (X-ray diffraction for crystal structure). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. Functional assays (e.g., solubility studies in varying pH) should be conducted under controlled conditions. Data must be presented with statistical validation, as emphasized in analytical reporting standards .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a validated calibration curve is essential for purity quantification. Accelerated stability studies (e.g., 40°C/75% relative humidity) should track degradation kinetics using LC-MS. Report storage conditions, sampling intervals, and degradation products, aligning with guidelines for rigorous data documentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., identical solvent systems, instrumentation). Perform meta-analyses of published data to identify methodological disparities (e.g., calibration errors, sample preparation differences). Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography). Engage peer consultation to evaluate potential confounding variables, as recommended in data integrity frameworks .
Q. What strategies are effective in studying the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Combine in vitro binding assays (e.g., surface plasmon resonance) with computational modeling (molecular docking or MD simulations). Validate predictions using mutagenesis or isotopic labeling. Dose-response curves and kinetic parameters (e.g., , ) must be statistically robust. Future studies should address mechanistic hypotheses generated from initial findings, as highlighted in research design principles .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in complex systems?
- Methodological Answer : Develop QSAR models using experimentally derived reactivity data (e.g., reaction rates, activation energies). Validate predictions via controlled kinetic studies or isotopic tracing. Document software parameters (e.g., DFT functional, basis sets) and align simulations with experimental conditions to minimize discrepancies .
Methodological Design Questions
Q. What protocols ensure reproducibility in experiments involving this compound?
- Methodological Answer : Standardize protocols for instrumentation calibration, solvent preparation, and environmental controls (temperature/humidity). Include negative controls and replicate experiments (). Publish raw data and metadata (e.g., instrument settings, batch numbers) in supplementary materials, adhering to open science practices .
Q. How should researchers design controlled experiments to isolate the effects of this compound in multi-component reactions?
- Methodological Answer : Employ factorial experimental design (e.g., Taguchi or Box-Behnken) to assess interactions between variables. Use control groups with inactive analogs or omission of this compound. Statistical tools (ANOVA, PCA) should identify significant factors while controlling for confounding variables, as advised in methodological rigor guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
